9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C₁₀H₁₂ClNO It is a member of the benzoxepin family, which is characterized by a benzene ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the chlorination of a precursor compound followed by amination. One common method involves the reaction of 2,3,4,5-tetrahydro-1-benzoxepin with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chlorine atom at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 9-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
9-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: This compound has a cyclopropyl group instead of an amine group, which may alter its chemical and biological properties.
7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: This compound has a hydroxyl group at the 5-position instead of an amine group, leading to different reactivity and applications.
Uniqueness
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an amine group makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2 |
InChI Key |
DYZOLKINGZEDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Cl)OC1)N |
Origin of Product |
United States |
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